![molecular formula C13H9FO2S B1316939 2-[(4-Fluorophenyl)sulfanyl]benzoic acid CAS No. 13420-72-9](/img/structure/B1316939.png)

2-[(4-Fluorophenyl)sulfanyl]benzoic acid

Vue d'ensemble

Description

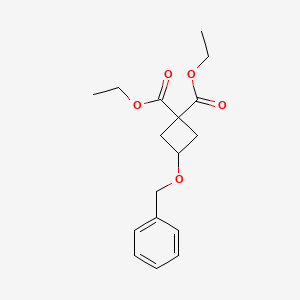

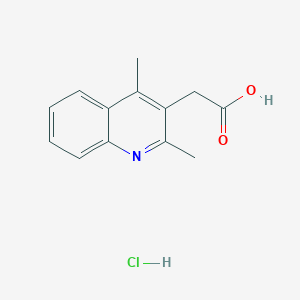

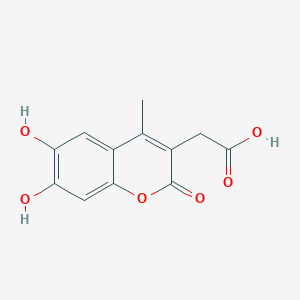

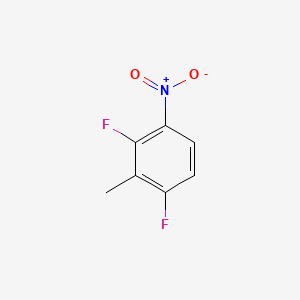

2-[(4-Fluorophenyl)sulfanyl]benzoic acid is a chemical compound with the molecular formula C13H9FO2S . It is used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of compounds related to this compound has been reported in the literature. For instance, 2-(4-Fluorobenzoyl)benzoic acid has been used as a starting material for the synthesis of 9-fluoro-7H-benz(de)anthracene-7-one . Another study reported the synthesis of new derivatives of 4-fluoro benzoic acid as bioactive compounds .Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid moiety linked to a 4-fluorophenyl group through a sulfanyl (S) atom .Applications De Recherche Scientifique

Chemical Synthesis and Modification

2-[(4-Fluorophenyl)sulfanyl]benzoic acid and its derivatives are actively used in chemical synthesis, demonstrating a wide range of applications in creating novel compounds. For instance, it has been involved in the synthesis of new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety. These derivatives were synthesized through a multistep reaction starting from a related benzoic acid precursor and were characterized by various spectroscopic techniques. Some of these compounds exhibited significant biological activities, as supported by in vivo studies and in silico molecular docking, highlighting their potential as inhibitors of key biological targets like cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).

Fluorescent Probes for Biological Imaging

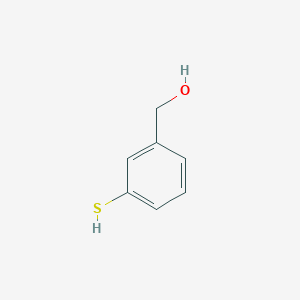

The compound has also found applications in the development of near-infrared (NIR) fluorescent probes for sensitive detection and imaging of sulfane sulfur in living cells and in vivo. A study introduced a probe that effectively combines a fluorophore with a sulfane sulfur recognition unit derived from a similar benzoic acid derivative. This probe demonstrated high sensitivity and selectivity towards sulfane sulfur, enabling the imaging of sulfane sulfur levels in different cell lines and mice, thus offering a valuable tool for studying physiological and pathological functions of sulfur sulfide in biological systems (Han et al., 2018).

Polymer and Material Science

In the realm of material science, derivatives of this compound have contributed to the synthesis of high-performance polymers. A study detailed the synthesis of a fluorinated phthalazinone monomer and its subsequent polymerization to yield polymers with excellent thermal properties and solubility in common aprotic solvents. These materials are of interest for their potential applications in engineering plastics and optical waveguides, showcasing the versatility of this compound derivatives in advanced material design (Xiao et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

2-(4-fluorophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2S/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNICTKWJOJINT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560047 | |

| Record name | 2-[(4-Fluorophenyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13420-72-9 | |

| Record name | 2-[(4-Fluorophenyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)

![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanol](/img/structure/B1316891.png)